Cas no 1332531-56-2 (N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride)

N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride 化学的及び物理的性質
名前と識別子
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- N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride
- methyl[(5-methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
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- MDL: MFCD18071339
- インチ: 1S/C6H10N2S.2ClH/c1-5-3-8-6(9-5)4-7-2;;/h3,7H,4H2,1-2H3;2*1H
- InChIKey: OSZMIBDJBIVGTQ-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.S1C(C)=CN=C1CNC
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 87.1
- トポロジー分子極性表面積: 53.2
N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB409157-500 mg |
N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride |
1332531-56-2 | 500MG |
€432.20 | 2023-02-03 | ||
abcr | AB409157-1 g |
N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride |
1332531-56-2 | 1g |
€573.00 | 2023-06-17 | ||
abcr | AB409157-5g |
N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride; . |
1332531-56-2 | 5g |
€1837.00 | 2025-02-17 | ||
abcr | AB409157-1g |
N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride; . |
1332531-56-2 | 1g |
€557.00 | 2025-02-17 | ||
abcr | AB409157-500mg |
N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride; . |
1332531-56-2 | 500mg |
€461.00 | 2025-02-17 |
N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochlorideに関する追加情報
N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride: A Comprehensive Overview
N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride, also known by its CAS number 1332531-56-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a thiazole ring system substituted with a methyl group and a methanamine moiety, which contributes to its unique chemical properties.
The synthesis of N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride involves a series of well-established organic reactions, including nucleophilic substitution and acid-base neutralization. The thiazole ring is typically formed through the cyclization of an appropriate thioamide or thiourea derivative under specific reaction conditions. The methylation step introduces the methyl group at the nitrogen atom, enhancing the compound's stability and bioavailability. The dihydrochloride salt form is often preferred for its superior solubility in aqueous media, making it more suitable for pharmaceutical applications.
Recent studies have highlighted the potential of N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride as a promising candidate in the development of novel therapeutic agents. Researchers have explored its activity against various enzymes and receptors, demonstrating its potential as a modulator in cellular signaling pathways. For instance, investigations into its interaction with G-protein coupled receptors (GPCRs) have revealed intriguing results, suggesting its role in modulating neurotransmitter systems. These findings underscore the importance of further research into its pharmacokinetic and pharmacodynamic properties.
In addition to its pharmacological applications, CAS 1332531-56-2 has also been studied for its potential in materials science. The thiazole moiety is known to exhibit interesting electronic properties, making it a candidate for use in organic electronics and optoelectronic devices. Recent advancements in thin-film transistor technology have leveraged the unique electronic characteristics of thiazole derivatives, including this compound, to enhance device performance and efficiency.
The safety profile of N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride has been evaluated through acute and chronic toxicity studies. These studies indicate that the compound exhibits low toxicity at therapeutic doses, with minimal adverse effects observed in preclinical models. However, further long-term studies are required to fully understand its safety profile and ensure its suitability for human use.
In conclusion, N-Methyl-1-(5-methyl-1,3-thiazol-2-yli)methanaminedihydrochloride (CAS 1332531
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